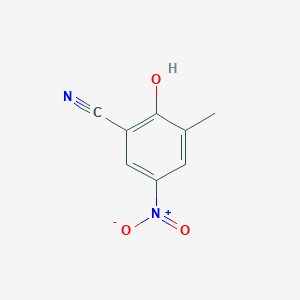

2-Hydroxy-3-methyl-5-nitro-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-2-7(10(12)13)3-6(4-9)8(5)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMFTMZMNKPPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 3 Methyl 5 Nitro Benzonitrile and Analogues

Established and Emerging Synthetic Routes to ortho-Hydroxylated Benzonitriles

The presence of an ortho-hydroxyl group relative to the nitrile function is a key structural feature. The synthesis of such compounds can be challenging due to the potential for intramolecular interactions and the directing effects of the substituents.

One established method for preparing aromatic nitriles, including those with hydroxyl groups, involves the dehydration of aldoximes. For instance, 2-hydroxybenzonitrile (B42573) can be prepared from salicylaldehyde (B1680747) by first converting it to salicylaldoxime, which is then dehydrated using reagents like polyphosphoric acid. google.com Another approach is the direct conversion of aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride in a suitable solvent and dehydrating agent. google.com

Emerging strategies focus on more direct and efficient one-pot syntheses. For example, functionalized benzonitriles can be constructed from 2-[(3-hydroxy/acetoxy)propyn-1-yl]benzamides through a domino one-pot approach involving N-halosuccinimide-promoted dehydration–halohydration followed by base-mediated epoxide formation. thieme-connect.com This method allows for the rapid assembly of structurally diverse benzonitrile (B105546) derivatives. thieme-connect.com

Strategies for Nitration of Benzonitrile Precursors

The introduction of a nitro group onto a benzonitrile precursor is a critical step in the synthesis of the target compound. Nitration is a classic example of electrophilic aromatic substitution. vaia.com The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orglibretexts.org

The regioselectivity of nitration is heavily influenced by the existing substituents on the aromatic ring. wikipedia.org The cyano group (-CN) of benzonitrile is a strong electron-withdrawing group and acts as a meta-director, deactivating the ring towards electrophilic substitution. vaia.com Therefore, direct nitration of benzonitrile would primarily yield the meta-nitro derivative.

For the synthesis of 2-Hydroxy-3-methyl-5-nitro-benzonitrile, the precursor would likely be a substituted cresol (B1669610) or a related phenol. The hydroxyl group is a powerful ortho-, para-director and an activating group, while the methyl group is also an ortho-, para-director and an activator. quora.com The directing effects of these groups must be carefully managed to achieve nitration at the desired position. For instance, the nitration of salicylaldehyde (2-hydroxybenzaldehyde) can yield a mixture of 3- and 5-nitrosalicylaldehyde, which can be further nitrated to obtain 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com This indicates that nitration can occur at positions ortho and para to the hydroxyl group.

A common nitrating agent is a mixture of nitric acid and sulfuric acid. byjus.com The reaction temperature is a crucial parameter, as higher temperatures can lead to the introduction of multiple nitro groups. byjus.com Alternative nitrating agents, such as nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be used, sometimes offering milder reaction conditions. google.com

Table 1: Common Nitration Conditions for Aromatic Compounds

| Nitrating Agent | Catalyst/Solvent | Typical Substrates | Key Features |

| Conc. HNO₃ / Conc. H₂SO₄ | - | Benzene (B151609), Toluene, Phenols | Standard and widely used method. wikipedia.orglibretexts.orgbyjus.com |

| Nitronium tetrafluoroborate (NO₂BF₄) | Tetramethylene sulfone, Nitromethane | Benzonitrile, Halogenated benzonitriles | Allows for nitration without mixed acid. google.com |

| Sodium nitrite (B80452) (NaNO₂) | Pd₂(dba)₃, ligand, phase-transfer catalyst | 4-chloro-n-butylbenzene | Example of ipso nitration. wikipedia.orgbyjus.com |

| Nitric acid / Acetic anhydride | - | Amines | Used when sulfuric acid is destructive. wikipedia.org |

Introduction of Methyl Functionality on the Aromatic Ring

The incorporation of a methyl group onto the aromatic ring is another key synthetic transformation. The Friedel-Crafts alkylation is a classic method for this purpose, typically involving an alkyl halide (e.g., methyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl₃). khanacademy.org

However, Friedel-Crafts alkylation has limitations, including the possibility of polyalkylation and carbocation rearrangements. For the synthesis of a specifically substituted compound like this compound, introducing the methyl group at a later stage via Friedel-Crafts alkylation on a deactivated, substituted ring would be challenging.

An alternative is to start with a precursor that already contains the methyl group in the desired position, such as m-cresol (B1676322) (3-methylphenol). The subsequent functionalization steps, such as hydroxylation (if not already present), nitration, and cyanation, would then be performed on this pre-methylated scaffold.

Another approach for introducing a methyl group is through the Blanc chloromethylation followed by reduction. This reaction introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring using formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride. wikipedia.org The chloromethyl group can then be reduced to a methyl group. However, this method is less common for fine chemical synthesis due to the formation of carcinogenic byproducts. wikipedia.org

Regioselective Functionalization Approaches

Achieving the correct substitution pattern (hydroxy at C2, methyl at C3, and nitro at C5) requires highly regioselective reactions. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

In a potential synthetic route starting from m-cresol (3-methylphenol), the hydroxyl group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. This would direct incoming electrophiles to positions 2, 4, and 6. Nitration of m-cresol would likely lead to a mixture of isomers.

To control the regioselectivity, blocking groups can be employed. For example, a sulfonic acid group can be introduced at a specific position to block it from further reaction. Since sulfonation is reversible, the blocking group can be removed later in the synthetic sequence. libretexts.org

Another powerful strategy for regioselective functionalization is the use of directing groups that can be introduced and later removed or transformed. acs.org For instance, certain groups can direct metallation to a specific ortho-position, allowing for the introduction of a functional group at that site.

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H functionalization to achieve high regioselectivity. acs.orgnih.gov These methods can enable the direct introduction of functional groups at positions that are not easily accessible through classical electrophilic substitution reactions.

Advanced Catalytic Systems in the Synthesis of Substituted Benzonitriles

The synthesis of substituted benzonitriles has been significantly advanced by the development of novel catalytic systems. These catalysts offer milder reaction conditions, higher yields, and better functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of aryl nitriles. For example, the cyanation of aryl halides or triflates with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst is a common method.

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, substituted benzothiazoles can be synthesized via the condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper. acs.org While not a direct synthesis of benzonitriles, this illustrates the utility of copper catalysts in reactions involving the nitrile group.

More recently, photoredox catalysis has provided new avenues for benzonitrile synthesis under mild conditions. Visible-light-induced single electron transfer (SET) can be used to generate radicals that facilitate the conversion of benzyl (B1604629) alcohols or methyl arenes to aryl nitriles. researchgate.net

Ionic liquids are also being explored as green and recyclable catalysts and reaction media for the synthesis of benzonitriles from benzaldehydes and hydroxylamine hydrochloride. rsc.org

Table 2: Examples of Advanced Catalytic Systems in Nitrile Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium(II) / Copper(I) | C-H functionalization/C-S bond formation | Thiobenzanilides | Efficient synthesis of 2-substituted benzothiazoles. acs.org |

| Organic Photoredox Catalyst (e.g., 4CzIPN) | H-Abstraction by Azide Radical | Benzyl alcohols, Methyl arenes | Visible-light-assisted, mild conditions. researchgate.net |

| Chitosan Supported Magnetic Ionic Liquid (CSMIL) | Dehydration | Benzaldehyde, Hydroxylamine hydrochloride | Green and recyclable catalyst system. rsc.org |

| Rhodium(II) | Transannulation | 4-halogenated triazoles, benzonitrile | Synthesis of N-fluoroalkylated 4-halogenated imidazoles. acs.org |

| Nickel | Reductive Arylation | Olefins | Mild and regioselective benzylic C-H functionalization. nih.gov |

Precursor Design and Derivatization for Target Compound Synthesis

The synthesis of this compound is likely to proceed through a carefully designed precursor that facilitates the introduction of the required functional groups in the correct positions. A plausible precursor would be 3-methyl-5-nitrophenol.

Starting with 3-methyl-5-nitrophenol, the challenge lies in introducing the nitrile group at the C1 position and the hydroxyl group at the C2 position. A more likely route would involve starting with a precursor that already has the hydroxyl and methyl groups in the correct relative positions, such as 2-hydroxy-3-methylbenzaldehyde (B1203309) (3-methylsalicylaldehyde).

A potential synthetic sequence could be:

Nitration of 3-methylsalicylaldehyde: The hydroxyl group is a strong ortho-, para-director, and the aldehyde group is a meta-director. The methyl group is an ortho-, para-director. The nitration would likely occur at the position para to the hydroxyl group, yielding 2-hydroxy-3-methyl-5-nitrobenzaldehyde (B188478).

Conversion of the aldehyde to a nitrile: The resulting 2-hydroxy-3-methyl-5-nitrobenzaldehyde can then be converted to the target compound, this compound. This can be achieved by first forming the oxime with hydroxylamine, followed by dehydration. google.com

The design of the precursor is therefore critical to the success of the synthesis. The choice of starting material and the sequence of reactions must be carefully planned to manage the directing effects of the various functional groups and to avoid unwanted side reactions. The derivatization of the precursor, such as the conversion of an aldehyde to a nitrile, is a key final step in achieving the target molecule.

Chemical Reactivity and Transformation Studies of 2 Hydroxy 3 Methyl 5 Nitro Benzonitrile

Electrophilic and Nucleophilic Substitution Reactions at Aromatic Positions

The reactivity of the benzene (B151609) ring in 2-Hydroxy-3-methyl-5-nitro-benzonitrile towards substitution reactions is dictated by the combined electronic effects of its substituents. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub Conversely, the nitro (-NO2) and nitrile (-CN) groups are strongly electron-withdrawing and deactivating, directing electrophiles to the meta position relative to themselves. fiveable.menih.govlibretexts.org

This creates a scenario of conflicting directing effects. The position most activated by the hydroxyl group (position 4, ortho) is already occupied by a methyl group, and the other ortho position (position 6) and the para position (position 5) are also occupied. Therefore, electrophilic aromatic substitution is significantly hindered.

However, the strong electron-withdrawing nature of the nitro and nitrile groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comnih.gov In SNAr reactions, a potent nucleophile attacks the ring, leading to the displacement of a leaving group. While this molecule lacks a conventional leaving group like a halide, under certain conditions, the nitro group itself can be displaced. acs.org The ring is activated towards nucleophilic attack at the carbons bearing the electron-withdrawing groups or at the positions ortho and para to them. youtube.comnih.gov The presence of the nitro group strongly directs incoming nucleophiles to the ortho and para positions relative to it. researchgate.net

Table 1: Influence of Substituents on Aromatic Substitution

| Functional Group | Type | Influence on Electrophilic Substitution | Directing Effect | Influence on Nucleophilic Substitution |

| -OH (Hydroxyl) | Electron-Donating | Activating libretexts.orgmsu.edu | Ortho, Para libretexts.orgpressbooks.pub | Deactivating |

| -CH₃ (Methyl) | Electron-Donating | Activating | Ortho, Para | Deactivating |

| -NO₂ (Nitro) | Electron-Withdrawing | Deactivating libretexts.orgmsu.edu | Meta nih.gov | Activating youtube.com |

| -C≡N (Nitrile) | Electron-Withdrawing | Deactivating fiveable.me | Meta fiveable.me | Activating numberanalytics.com |

Chemical Transformations of the Nitro Group: Reduction and Further Functionalization

The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. nih.gov The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. youtube.com

This reduction can be achieved using a variety of reagents and conditions, as detailed in the table below. The resulting 5-amino-2-hydroxy-3-methyl-benzonitrile is a valuable intermediate. The newly formed amino group can undergo further reactions, such as diazotization with nitrous acid to form a diazonium salt. This salt can then be subjected to a range of Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH, -F) onto the aromatic ring. jeeadv.ac.in

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Conditions | Product |

| H₂, Pd/C | Catalytic hydrogenation youtube.com | 5-Amino-2-hydroxy-3-methyl-benzonitrile |

| Fe, HCl | Metal in acidic medium youtube.com | 5-Amino-2-hydroxy-3-methyl-benzonitrile |

| SnCl₂, HCl | Stephen aldehyde synthesis precursor wikipedia.org | 5-Amino-2-hydroxy-3-methyl-benzonitrile |

| NaBH₄, Catalyst | Catalytic transfer hydrogenation unimi.it | 5-Amino-2-hydroxy-3-methyl-benzonitrile |

| N₂H₄·H₂O, Catalyst | Hydrazine hydrate (B1144303) reduction unimi.it | 5-Amino-2-hydroxy-3-methyl-benzonitrile |

Reactivity of the Hydroxyl Moiety: Derivatization and Hydrogen Bonding Interactions

The phenolic hydroxyl group in this compound is acidic and can be deprotonated by a base. ncert.nic.in While direct nucleophilic substitution of the phenolic -OH group is generally not feasible, its character allows for various derivatization reactions. libretexts.org These include O-alkylation to form ethers and O-acylation to form esters.

A significant aspect of the hydroxyl group's reactivity is its involvement in hydrogen bonding. Due to its proximity to the nitrile and nitro groups, intramolecular hydrogen bonding is highly probable. Studies on structurally similar compounds, such as 2-hydroxy-5-methyl-3-nitroacetophenone, have shown the existence of competitive intramolecular hydrogen bonds between the hydroxyl group and the nitro or acetyl groups. researchgate.net In the case of this compound, the hydroxyl proton can form a hydrogen bond with the nitrogen of the ortho-nitrile group or an oxygen of the para-nitro group. This intramolecular hydrogen bonding can influence the molecule's conformation, physical properties, and the reactivity of the involved functional groups.

Table 3: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Class |

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Aryl ether |

| O-Acylation (Esterification) | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Aryl ester |

Reactions Involving the Nitrile Group: Hydrolysis and Cycloaddition Reactions

The nitrile group is a versatile functional group that can participate in several important transformations. wikipedia.org

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. numberanalytics.combyjus.com The reaction proceeds through an intermediate amide, which can sometimes be isolated. byjus.com In this specific molecule, hydrolysis would produce 2-hydroxy-3-methyl-5-nitrobenzoic acid.

Cycloaddition: Aromatic nitriles can participate in cycloaddition reactions. numberanalytics.com For instance, in a [3+2] cycloaddition with an azide, such as sodium azide, the nitrile group can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Reduction: The nitrile group can be reduced to a primary amine (an aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields a ketone. chemistrysteps.com

Table 4: Key Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic acid numberanalytics.combyjus.com |

| Basic Hydrolysis | NaOH, H₂O, Heat | Carboxylate salt numberanalytics.com |

| Reduction | LiAlH₄, then H₂O | Primary amine chemistrysteps.com |

| Cycloaddition | NaN₃, Lewis Acid | Tetrazole |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone chemistrysteps.com |

Synthesis of Derivatives and Analogues for Structural and Mechanistic Investigations

The synthesis of derivatives and analogues of this compound is crucial for probing its chemical properties and for structure-activity relationship (SAR) studies in various applications. The functional groups present offer multiple points for modification.

For example, the reduction of the nitro group to an amine, as discussed in section 3.2, provides an entry point to a wide array of N-acylated, N-alkylated, or N-arylated derivatives. The resulting amine can also be used to synthesize heterocyclic systems.

Similarly, the hydrolysis of the nitrile group to a carboxylic acid (section 3.4) opens pathways to ester and amide derivatives. The synthesis of hydrazone derivatives, which have been investigated for their biological properties, can be envisioned starting from precursors like 5-hydroxy-2-nitrobenzaldehyde. nih.govresearchgate.net The synthesis of more complex structures, such as benzofurans, can also be achieved from substituted phenolic precursors, indicating potential routes for creating rigid analogues. nih.gov These synthetic modifications allow for a systematic investigation of how changes in the molecular structure affect its chemical and physical properties.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 3 Methyl 5 Nitro Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Hydroxy-3-methyl-5-nitro-benzonitrile, ¹H and ¹³C NMR would provide definitive evidence for its structural arrangement.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. The aromatic protons are expected to appear as distinct signals due to their unique positions relative to the electron-withdrawing nitro and cyano groups, and the electron-donating hydroxyl and methyl groups. The protons of the methyl group and the hydroxyl group would also exhibit characteristic chemical shifts.

Similarly, ¹³C NMR spectroscopy would show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups. The carbon of the nitrile group (C≡N) would have a characteristic signal in the 115-120 ppm range, while the carbons bonded to the nitro, hydroxyl, and methyl groups would also be clearly identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C4-H) | ~8.2 - 8.5 | ~125 - 130 |

| Aromatic CH (C6-H) | ~7.8 - 8.1 | ~120 - 125 |

| -OH | ~10 - 12 (broad) | - |

| -CH₃ | ~2.2 - 2.5 | ~15 - 20 |

| C1-OH | - | ~155 - 160 |

| C2-CN | - | ~105 - 110 |

| C3-CH₃ | - | ~130 - 135 |

| C5-NO₂ | - | ~140 - 145 |

| C≡N | - | ~115 - 118 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule.

The FTIR and Raman spectra of this compound would be characterized by several key absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ range.

C≡N Stretching: A sharp, intense band characteristic of the nitrile group is expected in the 2220-2260 cm⁻¹ region. researchgate.net This band is often strong in Raman spectra.

NO₂ Stretching: The nitro group will show two distinct stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1400-1600 cm⁻¹ range.

C-N Stretching: The C-NO₂ stretch is expected around 800-900 cm⁻¹.

Theoretical calculations using Density Functional Theory (DFT) on similar benzonitrile (B105546) derivatives help in assigning these vibrational modes accurately. derpharmachemica.comorientjchem.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| O-H stretch | 3200 - 3600 | Medium-Strong, Broad (FTIR) |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch (Methyl) | 2850 - 2960 | Medium-Weak |

| C≡N stretch | 2220 - 2260 | Medium-Strong, Sharp researchgate.net |

| Asymmetric NO₂ stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ stretch | 1300 - 1370 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Variable |

Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugation and chromophoric groups. The UV-Vis spectrum of this compound is dominated by the electronic structure of the substituted benzene (B151609) ring.

The presence of the nitro group (-NO₂), hydroxyl group (-OH), and nitrile group (-C≡N) on the benzene ring creates a conjugated system with significant electronic activity. Key expected transitions include:

π → π* transitions: These high-energy transitions are characteristic of the aromatic system and are typically observed in the UV region, often below 300 nm.

n → π* transitions: These lower-energy transitions involve the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups. They are expected to cause absorption at longer wavelengths, potentially extending into the visible region.

The combination of electron-donating (-OH, -CH₃) and electron-withdrawing (-NO₂, -C≡N) groups leads to intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile. Studies on similar compounds show that solvent polarity can also influence the position of these absorption bands. researchgate.net The absorption properties indicate that related molecules can be effective absorbers of UVA and UVB radiation. scirp.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and to study the fragmentation patterns of a compound, which helps in confirming its structure.

The molecular formula for this compound is C₈H₆N₂O₃. Its molecular weight is approximately 178.14 g/mol . bldpharm.com High-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the following characteristic losses:

Loss of the nitro group (•NO₂, 46 Da).

Loss of the hydrocyanic acid (HCN, 27 Da) from the ring.

Loss of a methyl radical (•CH₃, 15 Da).

Loss of carbon monoxide (CO, 28 Da) from the phenolic ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment | Fragment Lost |

| 178 | [M]⁺ | - |

| 161 | [M - OH]⁺ | •OH |

| 148 | [M - NO]⁺ | •NO |

| 132 | [M - NO₂]⁺ | •NO₂ |

| 104 | [M - NO₂ - CO]⁺ | •NO₂, CO |

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Packing

Single crystal X-ray diffraction (XRD) is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures, such as 2-Methyl-5-nitrobenzonitrile, provides valuable insights. nih.gov For 2-Methyl-5-nitrobenzonitrile, the crystal system is monoclinic. nih.gov The nitro group is often slightly twisted out of the plane of the benzene ring. nih.gov

In the solid state, this compound is expected to form significant hydrogen bonds that dictate its crystal packing.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is highly probable between the hydrogen of the hydroxyl group (-OH) at position 2 and the nitrogen atom of the nitrile group (-C≡N) at position 1. This type of interaction is common in ortho-hydroxy benzonitrile derivatives and leads to the formation of a stable six-membered ring, influencing the molecule's conformation.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are also expected to play a crucial role. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as acceptors. These interactions would link adjacent molecules, forming chains or more complex three-dimensional networks in the crystal lattice. Similar structures show extensive O—H···O and N—H···O hydrogen bonding. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to specific interactions.

For a crystal of this compound, a Hirshfeld analysis would likely reveal:

O···H/H···O Contacts: These would be prominent, corresponding to the hydrogen bonds involving the hydroxyl and nitro groups, appearing as distinct red regions on the dnorm map.

H···H Contacts: These interactions, representing van der Waals forces, typically cover the largest portion of the Hirshfeld surface. nih.gov

N···H/H···N and C···C Contacts: These contacts, including π-π stacking interactions between aromatic rings, would also be present, contributing to the stability of the crystal structure. nih.govnih.gov

The analysis of these interactions is fundamental to crystal engineering, allowing for the prediction and design of crystalline materials with desired properties based on the control of non-covalent forces.

Computational and Theoretical Chemistry of this compound: A Detailed Analysis

Extensive research into the computational and theoretical chemistry of this compound has not yielded specific studies on this particular compound. While a wealth of theoretical research exists for structurally similar molecules, including various substituted benzonitrile and nitrophenol derivatives, dedicated computational analyses for this compound are not available in the public domain based on the conducted searches.

Theoretical and computational chemistry provide profound insights into the molecular structure, reactivity, and properties of chemical compounds. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and others, are pivotal in modern chemical research. This article outlines the established theoretical frameworks that would be applied to study this compound, drawing on general principles and findings from related molecules.

Potential Research Applications of 2 Hydroxy 3 Methyl 5 Nitro Benzonitrile and Its Derivatives

Exploration in Materials Science: Non-Linear Optical (NLO) Materials

The quest for new materials with significant non-linear optical (NLO) properties is a major driver in materials science, with applications in optical communications, data storage, and laser technology. umb.sk Organic molecules are particularly promising candidates for NLO materials due to their fast response times and the ability to tailor their properties through synthetic chemistry. jhuapl.edu The key to a strong NLO response in organic molecules often lies in a design that facilitates intramolecular charge transfer (ICT). acs.orgrsc.org This typically involves connecting an electron-donating group to an electron-accepting group through a π-conjugated system. rsc.org

The structure of 2-Hydroxy-3-methyl-5-nitro-benzonitrile inherently possesses the necessary features for a potential NLO material. The hydroxyl (-OH) and methyl (-CH₃) groups act as electron donors, while the nitro (-NO₂) and benzonitrile (B105546) (-CN) moieties are strong electron acceptors. youtube.com The benzene (B151609) ring provides the π-conjugated bridge through which charge can be transferred from the donor to the acceptor end of the molecule upon excitation by light. This ICT process can lead to a large change in the molecule's dipole moment, a key factor for second-order NLO activity.

Derivatives of this core structure could be designed to enhance these NLO properties. For instance, extending the π-conjugated system or introducing stronger donor groups could increase the hyperpolarizability of the molecule, a measure of its NLO efficiency. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) can be employed to predict the NLO properties of such derivatives and guide synthetic efforts towards the most promising candidates. acs.org The table below outlines the key structural features of this compound that make it a candidate for NLO material research.

| Feature | Role in NLO Properties |

| Nitro (-NO₂) and Cyano (-CN) Groups | Strong electron-acceptors, creating a pull of electron density. |

| Hydroxyl (-OH) and Methyl (-CH₃) Groups | Electron-donors, creating a push of electron density. |

| Benzene Ring | π-conjugated system that facilitates intramolecular charge transfer (ICT). |

| Asymmetric Substitution | The asymmetric arrangement of donor and acceptor groups is a prerequisite for second-order NLO activity. |

Role as Synthetic Intermediates in the Construction of Complex Organic Architectures

Benzonitrile derivatives are highly versatile building blocks in organic synthesis. rsc.org The cyano group can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, opening up a wide range of synthetic possibilities. derpharmachemica.com The presence of additional reactive sites on the aromatic ring, as in this compound, further enhances its utility as a synthetic intermediate.

The functional groups on this compound offer several handles for chemical modification:

The cyano group can undergo hydrolysis, reduction, or cycloaddition reactions. acs.org

The nitro group can be reduced to an amino group, which is a key functional group for the synthesis of many heterocyclic compounds and can also be diazotized to introduce other functionalities. numberanalytics.comyoutube.com

The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution on the aromatic ring.

The aromatic ring itself can undergo nucleophilic aromatic substitution, with the strong electron-withdrawing nitro and cyano groups activating the ring for such reactions. numberanalytics.commdpi.com

This multi-functionality allows for the synthesis of a diverse array of complex molecules. For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization with the cyano group or a derivative thereof, could lead to the formation of various nitrogen-containing heterocyclic systems. researchgate.netorganic-chemistry.org These heterocyclic scaffolds are prevalent in pharmaceuticals and functional materials. researchgate.netacs.org The strategic manipulation of the different functional groups can provide access to a wide range of novel organic compounds with potentially interesting biological or material properties. nih.govresearchgate.netnih.gov

Development of Molecular Sensors and Probes for Chemical Detection (Non-biological)

The development of molecular sensors for the detection of specific chemical species is a rapidly growing area of research. Aromatic nitro compounds have been explored for their potential in chemical sensing, particularly for electron-rich analytes. mdpi.com The strong electron-withdrawing nature of the nitro group can lead to changes in the electronic and photophysical properties of the molecule upon interaction with an analyte. mdpi.com

Derivatives of this compound could be designed to act as colorimetric or fluorescent sensors. The core principle would involve a change in the intramolecular charge transfer characteristics of the molecule upon binding to a target analyte. For instance, interaction with an analyte could either enhance or disrupt the ICT, leading to a visible color change or a change in fluorescence intensity or wavelength.

The hydroxyl group provides a potential binding site for analytes that can act as hydrogen bond acceptors. Furthermore, the amino group, obtained from the reduction of the nitro group, could be functionalized to introduce specific recognition motifs for a target analyte. The benzonitrile group itself can also participate in non-covalent interactions that are crucial for molecular recognition. nih.gov The combination of these features in a single molecule makes this compound a promising platform for the rational design of new chemical sensors.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of new functional materials and nanomaterials. researchgate.net

This compound contains several functional groups that can participate in the non-covalent interactions that drive self-assembly.

The hydroxyl group is a classic hydrogen bond donor.

The oxygen atoms of the nitro group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors.

The aromatic ring can engage in π–π stacking interactions with other aromatic systems.

This combination of functionalities suggests that this compound and its derivatives could self-assemble into a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific nature of the self-assembled structure would depend on the interplay of the different non-covalent interactions and could be influenced by factors such as solvent and temperature. The study of the self-assembly of this molecule and its derivatives could lead to the creation of new organic materials with interesting properties, such as liquid crystals or porous frameworks.

Future Research Directions and Unexplored Avenues for 2 Hydroxy 3 Methyl 5 Nitro Benzonitrile

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthesis routes for nitrated aromatic compounds often rely on methods like the use of mixed nitric and sulfuric acids, which pose significant environmental and safety risks due to the generation of toxic fumes and large quantities of acid waste. rsc.orgrasayanjournal.co.in Future research must prioritize the development of environmentally benign and efficient synthesis protocols for 2-Hydroxy-3-methyl-5-nitro-benzonitrile.

Key areas of investigation should include:

Solid-Acid Catalysis: The use of solid-supported nitrating agents offers a promising green alternative. Reagents such as claycop (acidic montmorillonite (B579905) clay impregnated with cupric nitrate) and bismuth nitrate (B79036) on solid supports like silica (B1680970) gel have been shown to effectively nitrate aromatic compounds, including phenols. sibran.ru These methods often proceed under milder conditions and simplify product isolation and catalyst recycling. sibran.ru

Mechanochemistry: Ball milling and other mechanochemical techniques represent a significant step towards solvent-free synthesis. Recent studies have demonstrated the efficient electrophilic nitration of arenes and alcohols using benign, recyclable, saccharin-based nitrating agents under liquid-assisted grinding (LAG) conditions. rsc.org Applying this to the synthesis of this compound could drastically reduce solvent use and energy consumption. rsc.org

Alternative Nitrating Agents: Research into milder and more selective nitrating agents is crucial. Dinitrogen pentoxide (N₂O₅), generated from the oxidation of N₂O₄, can be used nearly stoichiometrically in greener solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE), minimizing acidic waste. nih.gov Other alternatives include zirconyl nitrate and ferric nitrate, which have shown high regioselectivity in the nitration of phenolic compounds. researchgate.net

Catalytic Ammoxidation: For the nitrile group, exploring eco-friendly gas-phase ammoxidation of the corresponding p-nitrotoluene derivative over vanadium phosphate (B84403) (VPO) catalysts could provide a sustainable pathway. rsc.org

Table 1: Comparison of Traditional vs. Proposed Green Synthesis Methods

| Parameter | Traditional Nitration (H₂SO₄/HNO₃) | Proposed Green Approaches |

| Reagents | Concentrated Sulfuric & Nitric Acid | Solid-acid catalysts (e.g., Claycop), N-nitro-saccharin, Dinitrogen pentoxide (N₂O₅) |

| Solvents | Often requires excess acid as solvent | Solvent-free (mechanochemistry), or greener solvents (e.g., liquefied TFE) |

| Conditions | Harsh, exothermic, potential for run-away reactions | Milder temperatures and pressures |

| Byproducts | Large volumes of spent acid, NOx fumes | Recyclable catalysts, minimal acidic waste |

| Selectivity | Often poor, leading to over-nitration or isomeric mixtures | Higher regioselectivity can be achieved |

| Safety | High risk (corrosive, toxic fumes, explosive intermediates) | Reduced hazards due to stable reagents and milder conditions |

High-Throughput Screening for Novel Reactivity and Catalytic Potential

High-Throughput Screening (HTS) has revolutionized chemical discovery by enabling the rapid testing of thousands of reactions in parallel. numberanalytics.com Applying HTS to this compound could rapidly uncover novel reactivity and potential catalytic applications that would be missed by traditional, hypothesis-driven research.

Future research avenues include:

Catalyst Discovery: The compound itself, or its metal complexes, could be screened as potential catalysts. HTS platforms can efficiently test its efficacy in a wide range of reactions, such as cross-coupling, oxidation, or reduction, by using automated liquid handlers and parallel reactors. numberanalytics.comcatalysis.blog

Reaction Optimization: For any identified catalytic activity, HTS can be used to rapidly screen a wide array of reaction parameters—including solvents, bases, ligands, and temperatures—to quickly identify optimal conditions for yield and selectivity. mdpi.com

Functional Material Discovery: The benzonitrile (B105546) scaffold is present in numerous functional molecules, including pharmaceuticals and materials for molecular recognition. nih.govacs.org An HTS approach could be used to build a library of derivatives by reacting the hydroxyl or nitrile groups of this compound with a diverse set of building blocks. This library could then be screened for desired properties, such as biological activity or specific binding capabilities. nih.govmdpi.com

Table 2: Hypothetical HTS Workflow for Discovering New Reactions

| Step | Action | Technology/Method | Desired Outcome |

| 1. Library Design | Create a virtual library of potential reactants to combine with this compound. | Cheminformatics software | Diverse set of reaction partners (e.g., boronic acids, amines, alkynes). |

| 2. Plate Preparation | Dispense nanoliter to microliter quantities of the substrate, reactants, and potential catalysts into multi-well plates. | Robotic liquid handlers, ChemBeads for solid catalysts. sigmaaldrich.com | 24, 96, or 384-well plates ready for reaction. |

| 3. Reaction Execution | Run reactions in parallel under various conditions. | Automated parallel synthesis reactors. | Generation of a diverse product library. |

| 4. Rapid Analysis | Screen reaction outcomes for product formation and selectivity. | High-throughput analytical techniques like scanning mass spectrometry or reactive dyes. mpg.de | Identification of "hits" where a desired transformation occurred. |

| 5. Hit Validation | Resynthesize and confirm the structure and yield of promising "hits" on a larger scale. | Standard laboratory synthesis and characterization (NMR, LC-MS). | Confirmed novel reactivity or catalytic function. |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and ensuring process safety are critical for chemical development. Process Analytical Technology (PAT), which involves the in situ monitoring of reactions, provides real-time data that is essential for optimization and control. youtube.comyoutube.comyoutube.com

Future research should leverage advanced spectroscopic techniques:

In situ FTIR and Raman Spectroscopy: Probes based on Attenuated Total Reflectance (ATR) can be inserted directly into a reaction vessel to monitor the disappearance of reactants and the appearance of products in real-time. nih.govyoutube.com This would be invaluable for studying the nitration process to form this compound, allowing for precise control over the reaction endpoint and potentially identifying the formation of impurities or intermediates. nih.gov

In situ NMR Spectroscopy: Flow NMR setups, where the reaction mixture is pumped through an NMR probe, provide detailed structural information on all species in solution. researchgate.net This non-invasive technique is perfect for quantitatively tracking the conversion of starting material to this compound and identifying the structure of any unexpected byproducts. researchgate.net

Hyphenated Techniques: Combining separation methods with spectroscopy (e.g., HPLC-IR) can provide highly specific information about complex reaction mixtures, helping to fully characterize the reaction profile. youtube.com

Table 3: Application of In Situ Spectroscopic Techniques

| Technique | Principle | Information Gained for this compound Synthesis |

| FTIR-ATR | Measures infrared absorption of molecules in direct contact with a crystal probe. | Real-time tracking of functional group changes (e.g., C-H to C-NO₂, C≡N formation). nih.gov |

| Raman Spectroscopy | Measures inelastic scattering of laser light, sensitive to non-polar bonds and symmetric vibrations. | Complements FTIR; excellent for monitoring aromatic ring substitutions and nitrile group vibrations in aqueous media. |

| Flow NMR | Pumps the reaction mixture through an NMR spectrometer for continuous analysis. | Provides quantitative data on the concentration of reactants, intermediates, and products; elucidates molecular structures. researchgate.net |

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

For this compound, AI/ML can be applied in several forward-looking ways:

Reaction Outcome Prediction: The synthesis of this compound involves an electrophilic aromatic substitution (nitration). ML models can be trained on large datasets of similar reactions to predict the most likely site of functionalization and the expected yield, significantly reducing the number of trial-and-error experiments. acs.orgchemrxiv.org

Property Prediction: ML algorithms can predict physical, chemical, and even biological properties of this compound and its derivatives before they are ever synthesized. Models can be trained to estimate properties like solubility, reactivity, and spectral characteristics based solely on molecular structure. nih.govrsc.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule. chemcopilot.commicrosoft.com By analyzing vast reaction databases, these tools can suggest disconnections and starting materials that a human chemist might overlook, potentially leading to more cost-effective and sustainable routes. mit.educhemrxiv.org

Table 4: Potential AI/ML Applications

| Application Area | ML Model Type | Input Data | Predicted Output |

| Site-Selectivity | Random Forest / Graph Neural Network | SMILES string of the precursor (2-hydroxy-3-methylbenzonitrile) and reaction conditions. | Probability of nitration at each possible position on the aromatic ring. acs.org |

| Property Prediction | Quantum ML / QSAR models | 2D/3D molecular structure. | Physicochemical properties (e.g., pKa, logP), spectral data (NMR shifts). nih.gov |

| Retrosynthesis | Transformer / Seq2Seq models | SMILES string of this compound. | A ranked list of plausible reactant pairs (precursors). chemrxiv.org |

| Reaction Optimization | Bayesian Optimization / Deep Learning | Experimental data (reactants, conditions, yields). | Optimal reaction conditions to maximize yield. revvitysignals.com |

Expanding the Scope of Mechanistic Investigations and Molecular Engineering

A deep understanding of the reaction mechanisms and electronic properties of this compound is fundamental to controlling its synthesis and designing new applications.

Future research should focus on:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the nitration reaction pathway, calculating the energies of transition states and intermediates. This provides profound insight into the factors controlling regioselectivity. nih.govnih.gov Such studies can explain why the nitro group adds at the 5-position relative to the other substituents and can help in designing catalysts that favor specific isomers.

Molecular Docking and Dynamics: If the molecule is investigated for biological or material-binding applications, computational docking can predict how it interacts with a target receptor or surface. nih.gov Molecular dynamics simulations can then explore the stability and conformational changes of these interactions over time.

Molecular Engineering: With a strong mechanistic understanding, the molecule can be rationally engineered. For example, DFT can predict how changing the methyl group to a different alkyl group, or the nitrile to a different electron-withdrawing group, would alter the molecule's electronic properties and reactivity. manchester.ac.uk This allows for the in silico design of new derivatives with tailored characteristics for specific applications, such as novel N-fluoroalkylated imidazoles through rhodium-catalyzed transannulation with the benzonitrile moiety. acs.org

Table 5: Computational Chemistry in Mechanistic Studies

| Computational Method | Focus of Investigation | Key Insights for this compound |

| Density Functional Theory (DFT) | Reaction mechanism, electronic structure. | Calculation of transition state energies, understanding regioselectivity of nitration, predicting reactivity. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic properties. | Prediction of UV-Vis absorption spectra to correlate with experimental data. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds. | Analysis of bond critical points to understand intramolecular interactions. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Simulating molecular behavior in different environments to predict stability and interactions. |

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-3-methyl-5-nitro-benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration and substitution reactions. For example:

Nitration : Introduce the nitro group to a pre-functionalized benzophenone derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .

Cyanation : Replace a leaving group (e.g., halogen) with a nitrile group using KCN or CuCN in polar aprotic solvents like DMF .

- Optimization : Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters. Monitor reaction progress via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The hydroxyl proton (~δ 10–12 ppm) and nitro group proximity may cause splitting patterns .

- IR Spectroscopy : Identify key functional groups: O-H stretch (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight via HRMS (ESI or EI). Fragmentation patterns can validate substituent positions .

Q. What are the recommended storage conditions to ensure the compound’s stability during long-term studies?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Desiccate at –20°C to minimize nitro group degradation. Monitor purity via periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the regioselectivity of nitration in hydroxy-methyl-benzonitrile derivatives?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and predict reactive sites. Compare with experimental results from directed ortho-metalation or electrophilic substitution .

- Steric Maps : Generate 3D molecular models (e.g., using Gaussian or ORCA) to assess steric hindrance from methyl and nitro groups .

Q. How can discrepancies in NMR data for tautomeric forms of this compound be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at low/high temperatures to stabilize specific tautomers (e.g., keto-enol forms).

- Solvent Screening : Test in solvents with varying polarity (e.g., DMSO vs. CDCl₃) to observe shifts in hydroxyl proton signals .

Q. What experimental approaches are suitable for probing the thermal degradation pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition temperatures.

- GC-MS Post-Degradation : Analyze volatile byproducts (e.g., NOₓ, HCN) to infer cleavage mechanisms .

Q. How can computational tools enhance the design of catalytic systems for its functionalization?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to map transition states for nitrile or nitro group modifications .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/Cu systems for cross-coupling) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (e.g., DMSO, THF, hexane).

- Hansen Solubility Parameters : Compare experimental results with computational predictions to identify outliers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.